![molecular formula C12H21NO3 B2821840 Tert-butyl N-[(1R,2R,4S,5S)-4-(hydroxymethyl)-2-bicyclo[3.1.0]hexanyl]carbamate CAS No. 263751-47-9](/img/structure/B2821840.png)
Tert-butyl N-[(1R,2R,4S,5S)-4-(hydroxymethyl)-2-bicyclo[3.1.0]hexanyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl N-[(1R,2R,4S,5S)-4-(hydroxymethyl)-2-bicyclo[3.1.0]hexanyl]carbamate” is a chemical compound with the CAS Number: 668987-84-6 . It has a molecular weight of 227.3 . It is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-4-7(6-14)8-5-9(8)10/h7-10,14H,4-6H2,1-3H3,(H,13,15)/t7-,8-,9-,10-/m1/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
This compound is a powder and is stored at 4 degrees Celsius . Its molecular weight is 227.3 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available data.Scientific Research Applications
Organic Synthesis Building Blocks
This compound also serves as a building block in organic synthesis, demonstrating versatility in reactions with organometallics to yield N-(Boc)hydroxylamines. This feature is leveraged in constructing complex organic molecules, showcasing its utility in synthesizing biologically active compounds and facilitating advancements in medicinal chemistry (Guinchard et al., 2005).
Synthesis of Biologically Active Intermediates
Moreover, the compound is pivotal in synthesizing intermediates for biologically active compounds, such as omisertinib (AZD9291), an EGFR inhibitor used in cancer therapy. The synthesis from commercially available starting materials through a series of reactions underscores its significance in the pharmaceutical industry (Zhao et al., 2017).
Insecticide Analogues Synthesis
It is also employed in the synthesis of spirocyclopropanated analogues of insecticides, demonstrating its utility in developing novel agrochemicals. The transformation into spirocyclopropanated analogues of Thiacloprid and Imidacloprid through a series of steps highlights its applicability in creating more effective and possibly safer pesticides (Brackmann et al., 2005).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(1R,2R,4S,5S)-4-(hydroxymethyl)-2-bicyclo[3.1.0]hexanyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-4-7(6-14)8-5-9(8)10/h7-10,14H,4-6H2,1-3H3,(H,13,15)/t7-,8-,9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWGZYCGAGSAFZ-ZYUZMQFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C2C1C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@@H]2[C@H]1C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(1R,2R,4S,5S)-4-(hydroxymethyl)-2-bicyclo[3.1.0]hexanyl]carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.